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Compound of Interest

Compound Name: Fmoc-D-Asn(Trt)-OH

Cat. No.: B557047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

protected amino acid Fmoc-D-Asn(Trt)-OH. The information herein is intended to support

researchers in the fields of peptide synthesis, drug discovery, and analytical chemistry by

providing expected spectral characteristics and detailed experimental protocols for its

identification and characterization.

Introduction
Fmoc-D-Asn(Trt)-OH is a critical building block in solid-phase peptide synthesis (SPPS).[1][2]

The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-

amino group, while the bulky trityl (Trt) group prevents side reactions at the side-chain amide of

asparagine.[2][3] Accurate spectroscopic analysis is paramount to verify the identity and purity

of this reagent before its incorporation into a peptide sequence. This guide summarizes the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this compound.

Spectroscopic Data Summary
The following tables present a summary of the expected quantitative data for Fmoc-D-
Asn(Trt)-OH. These values are based on the known chemical structure and typical ranges

observed for the constituent functional groups.
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Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppm Multiplicity Tentative Assignment

~12.5 - 13.5 br s Carboxylic Acid (-COOH)

~8.0 - 8.5 s Side-chain Amide (-NH-Trt)

~7.8 - 7.9 d 2H, Aromatic (Fmoc)

~7.6 - 7.7 d 2H, Aromatic (Fmoc)

~7.2 - 7.5 m 21H, Aromatic (Fmoc & Trt)

~6.0 - 6.2 d 1H, Alpha-Amide (-NH-Fmoc)

~4.5 - 4.7 m 1H, Alpha-Proton (α-CH)

~4.2 - 4.4 m
3H, Methylene & Methine

(Fmoc)

~2.8 - 3.0 m 2H, Beta-Protons (β-CH₂)

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts are referenced to

tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q

(quartet), m (multiplet), and br (broad).

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Tentative Assignment

~171 - 173 Carbonyl (Carboxylic Acid)

~170 - 172 Carbonyl (Side-chain Amide)

~156 - 157 Carbonyl (Fmoc Urethane)

~144 - 145 Aromatic (Trt, Quaternary)

~141 - 142 Aromatic (Fmoc, Quaternary)

~127 - 129 Aromatic (Trt)

~127 - 128 Aromatic (Fmoc)

~125 - 126 Aromatic (Fmoc)

~120 - 121 Aromatic (Fmoc)

~70 - 71 Quaternary Carbon (Trt)

~66 - 67 Methylene (-CH₂-O, Fmoc)

~52 - 54 Alpha-Carbon (α-CH)

~46 - 48 Methine (-CH, Fmoc)

~36 - 38 Beta-Carbon (β-CH₂)

Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Description of Vibration

~3300 - 2500 O-H Carboxylic Acid, broad stretch

~3300 N-H Amide stretch

~3060 - 3030 C-H Aromatic stretch

~1720 - 1740 C=O Carboxylic Acid dimer stretch

~1680 - 1700 C=O Urethane (Fmoc) stretch

~1650 C=O Amide I band (Side-chain)

~1530 N-H Amide II band

~1450, ~1500 C=C Aromatic ring stretch

~740, ~760 C-H Aromatic out-of-plane bend

Note: Spectra can be obtained via KBr pellet or Attenuated Total Reflectance (ATR).

Table 4: Mass Spectrometry Data
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Parameter Value / Description

Molecular Formula C₃₈H₃₂N₂O₅

Molecular Weight 596.67 g/mol

Exact Mass 596.2311 g/mol

Expected ESI-MS Ions (Positive Mode)

[M+H]⁺ m/z 597.24

[M+Na]⁺ m/z 619.22

[M+K]⁺ m/z 635.19

Major Predicted Fragments

[M-Trt]⁺ m/z 353.11 (Loss of trityl group)

[Fmoc-CH₂]⁺ m/z 195.08 (Fmoc methylene fragment)

[Fmoc]⁺ m/z 179.08 (Fluorenyl fragment)

[Trt]⁺ m/z 243.12 (Trityl cation)

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of Fmoc-D-Asn(Trt)-OH.

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of

DMSO-d₆ is recommended due to the compound's good solubility and to allow for the

observation of exchangeable protons (amide and carboxylic acid).
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Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Solvent: DMSO-d₆.

Temperature: 298 K.

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 14 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

Solvent: DMSO-d₆.

Temperature: 298 K.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2 seconds.

Spectral Width: 0 to 220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm

for ¹H; δ = 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Method 1: Attenuated Total Reflectance (ATR)

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background

spectrum of the empty crystal.

Place a small amount of the solid Fmoc-D-Asn(Trt)-OH powder directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after

analysis.

Method 2: Potassium Bromide (KBr) Pellet

Grind a small amount (~1-2 mg) of Fmoc-D-Asn(Trt)-OH with ~100-200 mg of dry,

spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder

is obtained.

Transfer the powder to a pellet-pressing die.

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
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Mass Spectrometry (MS)
Objective: To confirm the molecular weight and investigate the fragmentation pattern.

Instrumentation: Mass spectrometer equipped with an Electrospray Ionization (ESI) source,

capable of MS/MS analysis (e.g., Q-TOF or Orbitrap).

Sample Preparation:

Prepare a stock solution of Fmoc-D-Asn(Trt)-OH at a concentration of approximately 1

mg/mL in a solvent such as methanol, acetonitrile, or a mixture thereof.

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and

organic solvent (e.g., 50:50 acetonitrile:water) with 0.1% formic acid to promote protonation

for positive ion mode.

ESI-MS Parameters (Positive Ion Mode):

Ionization Mode: ESI+.

Capillary Voltage: 3-4 kV.

Drying Gas (N₂): Flow rate and temperature optimized for signal stability (e.g., 8 L/min, 300

°C).

Nebulizer Pressure: Optimized for a stable spray (e.g., 30-40 psi).

Mass Range: m/z 100-1000 for full scan mode.

Fragmentation (MS/MS): For fragmentation studies, select the precursor ion of interest (e.g.,

m/z 597.24) and apply collision-induced dissociation (CID) with varying collision energies to

generate a product ion spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as Fmoc-D-Asn(Trt)-OH.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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